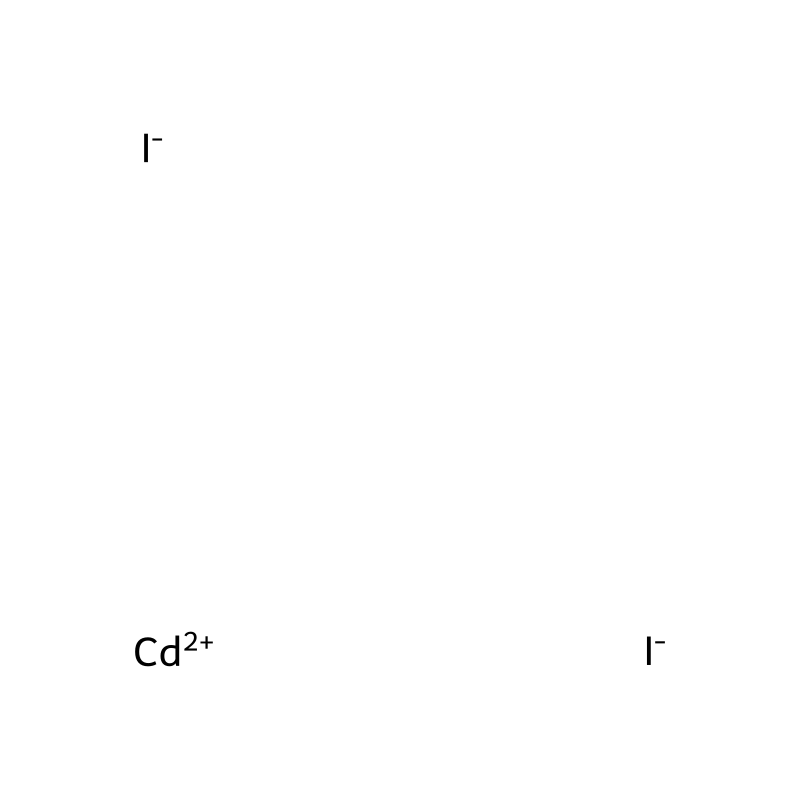Cadmium iodide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Semiconductors and Photovoltaics:
- Infrared Detectors: Cadmium iodide (CdI₂) exhibits unique photoconductive properties, making it a valuable material for the development of infrared (IR) detectors. These detectors can convert infrared radiation into electrical signals, finding applications in various scientific fields such as astronomy, spectroscopy, and night vision technology .
- Dye-Sensitized Solar Cells (DSSCs): CdI₂ plays a crucial role in the fabrication of DSSCs, a type of solar cell that utilizes photosensitized dyes to capture sunlight and convert it into electricity. The material acts as the hole transport layer, transporting positive charges generated by the dye to the counter electrode .
Material Science and Crystal Growth:
- Precursor for Other Cadmium Compounds: CdI₂ serves as a vital precursor for the synthesis of various other cadmium-based materials. These materials, including cadmium sulfide (CdS) and cadmium telluride (CdTe), possess valuable properties like photoluminescence and semiconductivity, making them crucial for applications in optoelectronics and photovoltaics .
- Crystal Growth: CdI₂ crystals are of interest for scientific research due to their unique optical and structural properties. They are used as substrates for the growth of other functional materials and in the study of crystal growth processes .
Chemical Analysis and Catalysis:
- Analytical Chemistry: CdI₂ finds application in various analytical chemistry techniques, including the detection and quantification of specific ions like alkaloids and nitrites .
- Catalysis: CdI₂ can act as a catalyst in various organic synthesis reactions, particularly those involving isomerization and disproportionation reactions .
Cadmium iodide is an inorganic compound with the chemical formula cadmium diiodide (CdI₂). It appears as a white to yellow hygroscopic solid, which can also exist in hydrated forms, namely mono- and tetrahydrates. Cadmium iodide is notable for its unique crystal structure, which typically features a hexagonal close-packed arrangement of iodide ions with cadmium cations occupying octahedral sites. This structure is characteristic of compounds with the general formula MX₂, where M represents a cation and X represents an anion, and it exhibits strong polarization effects due to the ionic nature of the bonding, albeit with some covalent character as well .
Cadmium iodide can be synthesized using several methods:
- Hydroiodic Acid Method: Mixing cadmium oxide or hydroxide with hydroiodic acid.
- Direct Heating: Heating cadmium metal with iodine.
- Crystallization from Solutions: Slow crystallization from saturated solutions or fused salt mixtures can yield different forms of cadmium iodide .
Cadmium iodide has several applications across various fields:
- Photography: Historically used in photographic processes and as an iodizer for collodion formulas.
- Lithography: Employed in lithographic techniques.
- Electroplating and Analytical Chemistry: Used in electroplating processes and as a reagent in analytical chemistry.
- Manufacturing of Phosphors: Utilized in the production of phosphorescent materials.
- Organic Synthesis: Acts as a catalyst in organic synthesis reactions, such as the allenylation of terminal alkynes .
Cadmium iodide shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
| Compound | Chemical Formula | Notable Features |
|---|---|---|
| Cadmium Chloride | CdCl₂ | Similar layered structure but with chloride ions; less hygroscopic than cadmium iodide. |
| Cadmium Bromide | CdBr₂ | Intermediate properties between cadmium chloride and cadmium iodide; used in similar applications. |
| Lead Iodide | PbI₂ | Exhibits similar ionic bonding but has different physical properties and applications. |
| Zinc Iodide | ZnI₂ | Shares ionic characteristics but differs significantly in reactivity and applications. |
Cadmium iodide is unique due to its specific crystal structure and strong polarization effects, making it particularly suitable for applications requiring specific ionic interactions .
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
GHS Hazard Statements
H331: Toxic if inhaled [Danger Acute toxicity, inhalation];
H351: Suspected of causing cancer [Warning Carcinogenicity];
H373 **: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]
Pictograms



Acute Toxic;Health Hazard;Environmental Hazard






